molecular formula C7H4F3NO3 B12499595 5-Hydroxy-6-(trifluoromethyl)picolinic acid

5-Hydroxy-6-(trifluoromethyl)picolinic acid

Cat. No.: B12499595
M. Wt: 207.11 g/mol
InChI Key: GOYBEPZSDYTKNF-UHFFFAOYSA-N
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Description

5-Hydroxy-6-(trifluoromethyl)picolinic acid is a fluorinated derivative of picolinic acid, characterized by a hydroxyl (-OH) group at position 5 and a trifluoromethyl (-CF₃) group at position 6 on the pyridine ring. This compound combines the electron-withdrawing properties of the trifluoromethyl group with the hydrogen-bonding capacity of the hydroxyl substituent, making it a candidate for applications in pharmaceuticals, agrochemicals, or coordination chemistry. Consequently, comparisons will focus on structurally related picolinic acid derivatives documented in the literature.

Properties

IUPAC Name

5-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-4(12)2-1-3(11-5)6(13)14/h1-2,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYBEPZSDYTKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-6-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 5-hydroxy-6-(trifluoromethyl)picolinic acid, highlighting substituent variations and their implications:

Compound Name Substituents (Position) CAS No. Molecular Formula Key Properties/Applications Reference(s)
6-(Trifluoromethyl)picolinic acid -CF₃ (6) 107504-08-5 C₇H₄F₃NO₂ Intermediate in drug synthesis
6-Chloro-5-(trifluoromethyl)picolinic acid -Cl (6), -CF₃ (5) 855915-21-8 C₇H₃ClF₃NO₂ Pharmaceutical intermediate
6-(Methylsulfonyl)picolinic acid -SO₂CH₃ (6) 1186663-28-4 C₇H₇NO₄S Safety data available (SDS)
6-((Methylsulfonyl)methyl)picolinic acid -CH₂SO₂CH₃ (6) Not provided C₈H₉NO₄S White solid; synthesized via alkylation
Key Observations:
  • Substituent Position and Reactivity: The position of substituents significantly impacts reactivity. For example, 6-chloro-5-(trifluoromethyl)picolinic acid (CF₃ at position 5) exhibits distinct electronic effects compared to 6-(trifluoromethyl)picolinic acid (CF₃ at position 6) due to differences in steric hindrance and resonance stabilization . The hydroxyl group in this compound likely enhances solubility in polar solvents compared to non-hydroxylated analogs like 6-(trifluoromethyl)picolinic acid.
  • Synthetic Methods :

    • Sulfonyl-containing analogs (e.g., 6-(methylsulfonyl)picolinic acid) are synthesized via nucleophilic substitution or coupling reactions, as described in . Similar methods could theoretically apply to the target compound but would require optimization for hydroxyl group stability.
  • Safety and Handling :

    • 6-(Methylsulfonyl)picolinic acid has documented safety protocols (e.g., PPE requirements, spill management), suggesting that fluorinated or hydroxylated analogs may require analogous precautions .

Physicochemical and Functional Differences

Electronic Effects:
  • In contrast, hydroxyl (-OH) groups can act as electron donors through resonance, creating a push-pull electronic effect in this compound. This combination may stabilize intermediates in catalytic processes or modify binding affinity in biological systems compared to non-hydroxylated analogs.

Biological Activity

5-Hydroxy-6-(trifluoromethyl)picolinic acid (TFMPA) is a compound of increasing interest due to its diverse biological activities. This article reviews the biological properties of TFMPA, focusing on its antimicrobial, neuroprotective, and potential therapeutic applications, while providing data tables and research findings.

Chemical Structure and Properties

TFMPA is a derivative of picolinic acid, characterized by a hydroxyl group at the 5-position and a trifluoromethyl group at the 6-position of the pyridine ring. This unique structure contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that TFMPA exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • In vitro Studies : In a study assessing the antimicrobial efficacy of TFMPA, it was found to have minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against several bacterial strains including Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus100
Escherichia coli200
Pseudomonas aeruginosa150

2. Neuroprotective Effects

TFMPA has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to enhance neuronal survival under stress conditions.

  • Mechanism of Action : TFMPA may exert its neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health .
  • Case Study : In an animal model of Alzheimer's disease, administration of TFMPA resulted in improved cognitive function as measured by the Morris water maze test, suggesting potential benefits in memory preservation .

3. Anti-Inflammatory Activity

TFMPA has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

  • Research Findings : In vitro studies revealed that TFMPA significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
CytokineControl (pg/mL)TFMPA Treatment (pg/mL)
TNF-alpha1500600
IL-61200500

Potential Therapeutic Applications

Given its diverse biological activities, TFMPA has potential applications in various therapeutic areas:

  • Neurodegenerative Diseases : Due to its neuroprotective effects, TFMPA could be explored as a treatment option for Alzheimer's disease and other neurodegenerative disorders.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments.

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